N-Deacetyl-N-formyl-beta-lumicolchicine
CAS No.: 18172-23-1
Cat. No.: VC0093718
Molecular Formula: C21H23NO6
Molecular Weight: 385.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18172-23-1 |
|---|---|
| Molecular Formula | C21H23NO6 |
| Molecular Weight | 385.416 |
| Standard InChI | InChI=1S/C21H23NO6/c1-25-13-8-11-16-15-10(7-14(26-2)20(27-3)21(15)28-4)5-6-12(22-9-23)18(16)17(11)19(13)24/h7-9,11-12,17H,5-6H2,1-4H3,(H,22,23)/t11-,12+,17-/m1/s1 |
| Standard InChI Key | FJZDQQBCWBPSFW-BWACUDIHSA-N |
| SMILES | COC1=CC2C(C1=O)C3=C2C4=C(C(=C(C=C4CCC3NC=O)OC)OC)OC |
Introduction
Chemical Identity and Basic Properties
N-Deacetyl-N-formyl-beta-lumicolchicine is a colchicine derivative with CAS registry number 18172-23-1. The compound has a molecular formula of C21H23NO6 and a molecular weight of 385.416 g/mol. It belongs to the lumicolchicine class of compounds, which are characterized by a rearrangement of the C ring of colchicine into a conjugated four- and five-membered ring system .
The systematic name of the compound follows IUPAC nomenclature, reflecting its structural relationship to colchicine while highlighting the specific modifications. The beta configuration refers to the stereochemical arrangement of the molecule, specifically the orientation of key substituents relative to the five-membered ring formed during photoisomerization of colchicine .
Structural Characteristics
Molecular Structure
N-Deacetyl-N-formyl-beta-lumicolchicine is derived from colchicine through structural modifications that include:
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Replacement of the acetyl group with a formyl group at the nitrogen
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Rearrangement of ring C to form a conjugated four- and five-membered ring system
The beta configuration specifically indicates that H-7 and H-8 are in a cis orientation to each other, which distinguishes it from the gamma-lumicolchicine isomer where these protons are in a trans configuration . This stereochemical arrangement can be confirmed through NOESY experiments, where the beta configuration shows spatial correlation between H-7 (δH 4.82 ppm) and H-8 (δH 3.62 ppm) in NOESY spectra .
Formation and Origin
Lumicolchicines, including N-Deacetyl-N-formyl-beta-lumicolchicine, are often formed as a result of photoisomerization of colchicine derivatives when exposed to UV light . Specifically, N-Deacetyl-N-formyl-beta-lumicolchicine is believed to derive from N-deacetyl-N-formyl colchicine under photocatalytic conditions . While these compounds have been isolated from plants like Gloriosa superba, they are often considered artifacts of the isolation process rather than naturally occurring compounds .
Biological Activity and Mechanism of Action
Interaction with Tubulin
The primary mechanism of action of N-Deacetyl-N-formyl-beta-lumicolchicine involves binding to tubulin, similar to other colchicine derivatives. This binding destabilizes microtubules, disrupting microtubule dynamics and potentially leading to cell cycle arrest and apoptosis in cancer cells. In silico studies have suggested a strong binding affinity at the colchicine binding site, indicating potential therapeutic efficacy.
| Cancer Cell Line | Tissue Origin | Gloriosine IC₅₀ ± SD (nM) | Colchicine IC₅₀ ± SD (nM) |
|---|---|---|---|
| MCF-7 | Breast | 78.65 ± 6.23 | 110.74 ± 9.87 |
| MDA-MB-231 | Breast | 100.28 ± 7.22 | 70.58 ± 9.67 |
| Hs 578T | Breast | 97.64 ± 6.99 | 90.16 ± 9.56 |
| A549 | Lung | 35.12 ± 2.43 | 40.30 ± 3.32 |
| NCI-H460 | Lung | 54.55 ± 3.89 | 64.84 ± 5.21 |
| HOP-62 | Lung | 64.43 ± 4.11 | 86.61 ± 6.96 |
| COLO 205 | Colon | 40.28 ± 2.36 | 120.06 ± 1.10 |
| HCT 116 | Colon | 38.25 ± 2.09 | 140.00 ± 10.98 |
| MOLT-4 | Leukemia | 32.61 ± 2.88 | Not determined |
| HL-60 | Leukemia | 45.34 ± 3.67 | Not determined |
| SiHa | Cervix | 78.87 ± 5.77 | 137.64 ± 12.78 |
| FaDu | Oral | 42.37 ± 3.98 | Not determined |
| SCC-9 | Oral | 39.25 ± 3.10 | Not determined |
| SF-295 | Brain | 49.50 ± 3.78 | 54.39 ± 3.499 |
| U251 | Brain | 57.29 ± 4.11 | 76.83 ± 3.1 |
| MCF-10A | Normal breast | 700.48 ± 27.89 | 567.81 ± 56.77 |
Table 1: IC₅₀ values of gloriosine and colchicine against human cancer cell lines and normal breast cells after 48h treatment .
Comparative Analysis with Related Compounds
Relationship to Colchicine
Colchicine has been extensively studied for its antiproliferative effects and is known to bind to tubulin, preventing microtubule assembly and inducing cell cycle arrest at the G2/M phase . In cancer research, colchicine has been studied for its potential in treating various types of cancer, though its clinical application has been limited by toxicity concerns .
N-Deacetyl-N-formyl-beta-lumicolchicine differs from colchicine in two key aspects:
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The replacement of the acetyl group with a formyl group
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The photoisomerization-induced rearrangement of ring C
These structural differences typically result in reduced biological activity compared to colchicine.
Comparison with Gloriosine
Gloriosine (N-deacetyl-N-formyl-colchicine) is structurally related to N-Deacetyl-N-formyl-beta-lumicolchicine but lacks the ring C rearrangement. Gloriosine has demonstrated significant antiproliferative activity against various cancer cell lines, with IC₅₀ values in the nanomolar range, and in some cases showing greater potency than colchicine itself .
The key structural difference between gloriosine and N-Deacetyl-N-formyl-beta-lumicolchicine is the photoisomerization-induced rearrangement of ring C in the latter, which typically results in reduced biological activity.
Analytical Characterization
Spectroscopic Analysis
N-Deacetyl-N-formyl-beta-lumicolchicine can be characterized using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed insights into its molecular structure and mass-to-charge ratio, respectively.
The stereochemical configuration of beta-lumicolchicines can be confirmed through 2D NMR techniques, particularly NOESY experiments. In beta-lumicolchicine derivatives, H-7 and H-8 show spatial correlation in NOESY spectra, confirming their cis relationship .
Chromatographic Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) and photodiode array detection (LC-PDA) techniques have been employed for dereplication strategies of colchicinoids, including lumicolchicine derivatives . These techniques allow for the identification and differentiation of various colchicine derivatives based on their retention times, UV-visible absorption spectra, and mass spectral data.
Synthesis and Derivation
N-Deacetyl-N-formyl-beta-lumicolchicine is primarily derived from N-deacetyl-N-formyl-colchicine through photoisomerization . This process involves:
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Exposure of N-deacetyl-N-formyl-colchicine to UV light
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Photoisomerization-induced rearrangement of ring C to form a conjugated four- and five-membered ring system
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Stereoselective formation of the beta configuration, where H-7 and H-8 are in a cis orientation
This photoisomerization process is well-documented for colchicine and its derivatives, and is considered the primary route to lumicolchicine formation .
Future Research Directions
Despite limited specific data on N-Deacetyl-N-formyl-beta-lumicolchicine, several promising research directions can be identified based on the properties and activities of related compounds:
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Comprehensive evaluation of its antiproliferative activity against a diverse panel of cancer cell lines
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Detailed mechanistic studies to understand its interaction with tubulin and effects on microtubule dynamics
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Structure-activity relationship studies to identify potential modifications that could enhance its activity while reducing toxicity
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Investigation of its potential as a lead compound for the development of novel tubulin-targeting anticancer agents
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Comparative studies with other colchicine derivatives to better understand the impact of structural modifications on biological activity
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